N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-15(2)13-26-20-12-19(8-9-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-17(4)10-16(3)11-18(22)5/h8-12,15,25H,13-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMTEHJLHNZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a benzo[b][1,4]oxazepin core and a sulfonamide group. The molecular formula is , with a molecular weight of approximately 372.52 g/mol. The presence of the sulfonamide moiety often contributes to various biological activities such as antibacterial and antifungal effects.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
- Antioxidant Properties : The compound may possess antioxidant capabilities due to its aromatic structure which can stabilize free radicals.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial activity of sulfonamide derivatives. In vitro assays indicate that this compound exhibits significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity
Cytotoxicity assays using human cell lines have shown that this compound has a selective cytotoxic effect on cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| Normal Human Fibroblasts | >100 |
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of the compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated that it significantly reduced bacterial growth in a dose-dependent manner.
- In Vivo Anti-inflammatory Study : An animal model study assessed the anti-inflammatory properties of the compound in induced arthritis. The results showed a marked reduction in paw swelling and inflammatory markers compared to control groups.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
Synthesis involves sequential reactions such as cyclization, sulfonamide coupling, and functional group modifications. Critical parameters include:
- Temperature control (e.g., <50°C for cyclization to avoid side reactions) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization achieve >95% purity .
- Yield optimization : Intermediate steps (e.g., tetrahydrobenzooxazepine core formation) typically yield 60–75% .
Q. How is the structural integrity of the compound confirmed post-synthesis?
A combination of spectroscopic and analytical methods is used:
- NMR : ¹H/¹³C NMR confirms stereochemistry and substituent positions (e.g., isobutyl group at C5, sulfonamide linkage) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ≈ 500–550 Da) .
- X-ray crystallography : Resolves conformational ambiguities in the tetrahydrobenzooxazepine ring .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening focuses on:
- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) using fluorescence-based or radiometric methods .
- Cellular viability : MTT assays against cancer/immune cell lines (e.g., IC₅₀ <10 μM suggests therapeutic potential) .
- Molecular docking : Predicts binding affinity to targets like SYK kinase or carbonic anhydrase .
Advanced Research Questions
Q. How can reaction pathways be computationally optimized to reduce trial-and-error experimentation?
Quantum mechanical calculations (DFT) and transition-state modeling predict energetically favorable pathways . For example:
- Sulfonamide coupling : Simulate nucleophilic attack of the amine on sulfonyl chloride to optimize solvent/base pairs .
- Byproduct minimization : Identify competing reactions (e.g., over-oxidation) and adjust redox conditions .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
Discrepancies (e.g., varying IC₅₀ values in kinase assays) are addressed via:
- Meta-analysis : Compare datasets from analogs (e.g., allyl vs. ethyl substituents) to identify structure-activity relationships (SAR) .
- Proteomic profiling : Use phosphoproteomics to assess off-target effects in cellular models .
- Crystallography : Resolve binding mode differences (e.g., sulfonamide orientation in enzyme active sites) .
Q. How is selectivity for specific enzyme isoforms achieved?
Isoform specificity (e.g., CA II vs. CA IX) is engineered through:
- Substituent tuning : Bulkier groups (e.g., 2,4,6-trimethylbenzenesulfonamide) enhance steric hindrance against larger active sites .
- pH-dependent studies : Measure activity under physiological vs. pathological conditions (e.g., tumor microenvironment) .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to heat, light, and pH extremes; monitor via HPLC for decomposition products .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS .
- Metabolite profiling : Use hepatocyte microsomes to identify cytochrome P450-mediated modifications .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures for tetrahydrobenzooxazepine derivatives .
- Bioactivity assays : Standardized kinase inhibition protocols (e.g., ADP-Glo™) .
- Computational tools : Gaussian 16 for DFT, AutoDock Vina for docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
